2-Quinolinylmethanol

Beschreibung

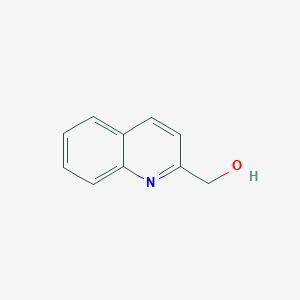

Structure

3D Structure

Eigenschaften

IUPAC Name |

quinolin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREHOXSRYOZKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170410 | |

| Record name | 2-Hydroxymethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-17-2 | |

| Record name | 2-Quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxymethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Quinolinemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxymethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-quinolylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Quinolinylmethanol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinolinylmethanol, a heterocyclic aromatic alcohol, serves as a pivotal structural motif and versatile building block in the realms of medicinal chemistry and materials science. Its quinoline core, a fusion of benzene and pyridine rings, imparts unique electronic and steric properties that are instrumental in forging interactions with biological targets and in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, delving into its chemical and physical properties, spectroscopic signature, synthesis, and its burgeoning applications in drug discovery and catalysis.

Part 1: Core Chemical and Physical Properties

This compound, with the chemical formula C₁₀H₉NO, is a colorless to pale yellow solid that is sparingly soluble in water[1]. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (Quinolin-2-yl)methanol | [2] |

| CAS Number | 1780-17-2 | [1][3] |

| Molecular Formula | C₁₀H₉NO | [1][3] |

| Molecular Weight | 159.18 g/mol | [3][4] |

| Appearance | Colorless to pale yellow solid | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Melting Point | 74-76 °C | |

| pKa (Predicted) | 14.29 ± 0.10 | [1] |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | [1] |

| LogP (Predicted) | 1.7271 | [3] |

Part 2: Molecular Structure and Spectroscopic Characterization

The structure of this compound features a hydroxymethyl group at the 2-position of the quinoline ring system. This seemingly simple arrangement gives rise to a rich spectroscopic fingerprint, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides a wealth of information regarding its structure. The aromatic protons of the quinoline ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic currents. The methylene protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the upfield region (δ 4.5-5.0 ppm). The hydroxyl proton itself will present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data. The ten carbon atoms of this compound will give rise to distinct signals. The carbons of the quinoline ring will resonate in the aromatic region (δ 120-160 ppm), with the carbon bearing the nitrogen atom (C2) and the bridgehead carbons (C8a and C4a) showing characteristic shifts. The methylene carbon of the hydroxymethyl group will appear in the aliphatic region (around δ 60-65 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadness arising from hydrogen bonding. The C-H stretching vibrations of the aromatic quinoline ring are observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1500-1650 cm⁻¹ region. Finally, a strong C-O stretching vibration for the primary alcohol is expected around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), this compound will exhibit a molecular ion peak ([M]⁺) at m/z 159. The fragmentation pattern will likely involve the loss of a hydrogen atom to give a stable ion at m/z 158, and the loss of the hydroxymethyl radical (•CH₂OH) to produce a fragment at m/z 130, corresponding to the quinoline cation. Further fragmentation of the quinoline ring can also be observed.

Part 3: Synthesis and Reactivity

Synthetic Protocols

A common and effective method for the synthesis of this compound is the reduction of a suitable quinoline-2-carboxylic acid derivative.

Protocol: Reduction of Quinoline-2-carboxylic acid ethyl ester with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines a robust method for the synthesis of this compound. The causality behind this choice lies in the high reactivity of LiAlH₄, which is a potent reducing agent capable of converting esters to primary alcohols in high yield.

-

Step 1: Reaction Setup

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

-

Step 2: Addition of the Ester

-

Dissolve quinoline-2-carboxylic acid ethyl ester (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

-

-

Step 3: Reaction and Quenching

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This specific quenching procedure (Fieser workup) is designed to produce a granular precipitate that is easily filtered.

-

-

Step 4: Work-up and Purification

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Caption: Inhibition of Receptor Tyrosine Kinase signaling by quinoline derivatives.

Ligands in Homogeneous Catalysis

The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in this compound can act as a bidentate ligand, chelating to metal centers. These metal complexes can serve as efficient catalysts in a variety of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The rigid quinoline backbone and the potential for chiral modifications make these ligands attractive for asymmetric catalysis.

Part 5: Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also an irritant to the eyes, respiratory system, and skin.[1][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and its role as a precursor to a wide array of functional molecules. Its well-defined structure and reactivity provide a solid foundation for the rational design of novel compounds with potential applications in medicine and catalysis. This guide has provided a detailed overview of its core properties, synthesis, and applications, aiming to equip researchers and scientists with the necessary knowledge to explore the full potential of this valuable chemical entity.

References

- 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem. (n.d.).

- design and synthesis series of novel quinolinyl methanol's derivatives - ResearchGate. (2018-08-04).

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Quinolinylmethanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-quinolinylmethanol, a pivotal building block in medicinal chemistry and materials science, from its precursor, quinoline-2-carboxaldehyde.[1] We delve into the core principles of aldehyde reduction, offering a comparative analysis of common synthetic methodologies, including sodium borohydride reduction and catalytic hydrogenation. This document is designed for researchers, scientists, and drug development professionals, providing not only detailed, validated experimental protocols but also the underlying chemical rationale to empower effective troubleshooting and optimization. By integrating mechanistic insights with practical, field-tested advice, this guide serves as an authoritative resource for the efficient and reliable synthesis of this versatile compound.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in drug discovery, forming the structural core of numerous FDA-approved therapeutics for a wide range of diseases, including cancer, malaria, and various infectious diseases.[2][3][4] this compound, in particular, serves as a crucial intermediate, enabling the introduction of a flexible, functionalized side chain at the 2-position of the quinoline ring. This structural feature is often exploited to modulate binding interactions with biological targets, improve pharmacokinetic properties, and develop novel therapeutic agents.[3][5] The synthesis of this alcohol from the corresponding aldehyde is a fundamental yet critical transformation that requires careful consideration of reagents and conditions to achieve high yield and purity.

Part 1: Theoretical Foundations - The Reduction of a Heteroaromatic Aldehyde

The conversion of an aldehyde to a primary alcohol is a classic reduction reaction in organic chemistry.[6] The core of this transformation involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.[7][8]

While seemingly straightforward, the reduction of quinoline-2-carboxaldehyde presents unique considerations. The electron-withdrawing nature of the quinoline ring can influence the reactivity of the aldehyde. Furthermore, the presence of the nitrogen-containing aromatic system introduces the potential for side reactions, such as the reduction of the quinoline ring itself, especially under harsh conditions. Therefore, the choice of reducing agent is paramount to ensure chemoselectivity, favoring the reduction of the aldehyde over the heterocyclic ring.

Common Reducing Agents:

| Reducing Agent | Typical Solvent | Relative Reactivity | Key Advantages | Key Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild | High chemoselectivity for aldehydes/ketones, operational simplicity, good safety profile.[6][9] | Slower reaction rates compared to stronger agents. |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate | Variable | Scalable, environmentally friendly ("green"), high yields. | Requires specialized pressure equipment; potential for ring reduction.[10][11] |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Strong | Highly reactive, reduces a wide range of functional groups. | Non-selective, highly reactive with protic solvents (violent), requires stringent anhydrous conditions.[7] |

For the synthesis of this compound, sodium borohydride and catalytic hydrogenation represent the most practical and efficient choices. Lithium aluminum hydride is generally too reactive and non-selective for this specific transformation and should be avoided unless all other methods fail.

Part 2: Validated Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound using the two most recommended methods.

Method 1: Sodium Borohydride Reduction (Preferred Bench-Scale Method)

Principle and Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols without affecting more robust functional groups.[6][12] Its operational simplicity and safety make it the go-to reagent for this transformation on a laboratory scale. The reaction proceeds via the nucleophilic addition of a hydride ion from the BH₄⁻ species to the carbonyl carbon.[8][12] A protic solvent like methanol is used both to dissolve the starting material and to protonate the alkoxide intermediate during the workup.[12]

Experimental Workflow: Sodium Borohydride Reduction

Caption: Workflow for NaBH₄ Reduction.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinoline-2-carboxaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

-

Reagent Addition: Slowly add sodium borohydride (1.5 - 2.0 eq) to the stirred solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water or 1M HCl to quench the excess sodium borohydride. Trustworthiness Note: This step neutralizes any remaining reactive hydride and hydrolyzes the borate ester intermediates, which is essential for a clean extraction.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Method 2: Catalytic Hydrogenation (Scalable Approach)

Principle and Rationale: Catalytic hydrogenation is a powerful and clean reduction method that utilizes hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C), to reduce the aldehyde.[10][13] This method is highly atom-efficient and scalable, making it attractive for industrial applications. The key to success is chemoselectivity; the conditions must be chosen to reduce the aldehyde without reducing the quinoline ring. Generally, lower pressures and temperatures favor the selective reduction of the aldehyde.[14]

Detailed Protocol:

-

Catalyst Suspension: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add quinoline-2-carboxaldehyde (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon). Expertise Note: The catalyst is often pyrophoric; handle with care and do not add it to the solvent in the presence of air.

-

Hydrogenation: Seal the vessel, evacuate the air, and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas (typically 1-4 bar or 15-60 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

-

Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness Note: It is critical to ensure all palladium is removed, as residual metal can interfere with subsequent reactions or be a contaminant in the final product.

-

Isolation: Wash the Celite® pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The product is often of high purity, but can be further purified by recrystallization if necessary.

Part 3: Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a critical final step.

Analytical Data Summary:

| Technique | Expected Results |

| Appearance | Colorless to pale yellow solid[1] |

| Melting Point | ~75-78 °C |

| ¹H NMR (CDCl₃) | δ ~4.9 (s, 2H, -CH₂OH), δ ~7.3-8.2 (m, 6H, Ar-H), δ ~2.0-3.0 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃) | δ ~64 (-CH₂OH), δ ~120-148 (quinoline C), δ ~160 (C-2 of quinoline) |

| Mass Spec (ESI+) | m/z = 160.07 [M+H]⁺ |

Mechanism: Sodium Borohydride Reduction of an Aldehyde

Caption: Mechanism of Aldehyde Reduction.

Conclusion

The reduction of quinoline-2-carboxaldehyde to this compound is a fundamental transformation for chemists working with the quinoline scaffold. While several methods can accomplish this conversion, sodium borohydride reduction offers an excellent balance of selectivity, safety, and ease of use for most laboratory applications. For larger-scale syntheses where atom economy and process efficiency are paramount, catalytic hydrogenation presents a superior alternative. By understanding the principles behind these methods and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize this valuable chemical intermediate, paving the way for new discoveries in drug development and materials science.

References

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. [Link]

- Reduction of carbonyl compounds using sodium tetrahydridobor

- Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks. [Link]

- A Cobalt Nanocatalyst for the Hydrogenation and Oxidative Dehydrogenation of N-heterocycles. (2020).

- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2021). ACS Omega. [Link]

- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. (2021).

- Catalytic activity of quinoline hydrogenation over various catalysts. (n.d.).

- 2-Quinolinemethanol. (n.d.). PubChem. [Link]

- Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. (2015).

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2024). Synlett. [Link]

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). Future Medicinal Chemistry. [Link]

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

- Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 9. leah4sci.com [leah4sci.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]

A Spectroscopic Guide to 2-Quinolinylmethanol: Unveiling Molecular Structure through NMR, IR, and MS Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinolinylmethanol, a heterocyclic alcohol, serves as a versatile building block in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, making the precise characterization of its derivatives paramount for drug discovery and development. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into its molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic signatures is fundamental for verifying molecular identity, assessing purity, and elucidating reaction mechanisms.

Molecular Structure and Numbering

The structural integrity of this compound underpins its chemical reactivity and biological interactions. Spectroscopic analysis provides the foundational data for confirming this structure. The numbering convention for the quinoline ring, crucial for assigning NMR signals, is illustrated below.

// Atom nodes N1 [label="N", pos="0,0.866!"]; C2 [label="C2", pos="1,0!"]; C3 [label="C3", pos="0.5,-0.866!"]; C4 [label="C4", pos="-0.5,-0.866!"]; C4a [label="C4a", pos="-1,0!"]; C5 [label="C5", pos="-2,0!"]; C6 [label="C6", pos="-2.5,-0.866!"]; C7 [label="C7", pos="-1.5,-1.732!"]; C8 [label="C8", pos="-0.5,-1.732!"]; C8a [label="C8a", pos="0,-1.732!", style=invis]; // Invisible node for positioning C8a label C9 [label="C9", pos="-1,0!", style=invis]; // Invisible node for positioning C4a/C9 label CH2 [label="CH2", pos="2,0!"]; OH [label="OH", pos="2.8,0.5!"];

// Edges for the quinoline ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- N1; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C4a; // This should be C8--C8a then C8a--C4a, but for simplicity we connect C8 to C4a

// Double bonds edge [style=bold]; C2 -- N1; C3 -- C4; C5 -- C6; C7 -- C8;

// Substituent edge [style=solid]; C2 -- CH2; CH2 -- OH;

// Atom labels with numbers node [shape=plaintext, fontsize=10, fontcolor="#202124"]; l_N1 [label="1", pos="-0.3,0.866!"]; l_C2 [label="2", pos="1.2,0.2!"]; l_C3 [label="3", pos="0.7,-1.066!"]; l_C4 [label="4", pos="-0.7,-1.066!"]; l_C4a [label="4a", pos="-1.2,0.2!"]; l_C5 [label="5", pos="-2.2,0.2!"]; l_C6 [label="6", pos="-2.7,-1.066!"]; l_C7 [label="7", pos="-1.7,-1.932!"]; l_C8 [label="8", pos="-0.3,-1.932!"]; l_C8a [label="8a", pos="0.2,-1.5!"]; }

Caption: Numbering of the this compound molecule.¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, provides distinct signals for the aromatic protons of the quinoline ring, the methylene protons of the methanol group, and the hydroxyl proton.

¹H NMR Spectral Data Summary (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.14 | d | 8.4 | H-4 |

| 7.85 | s | - | H-8 |

| 7.71 | d | 8.4 | H-5 |

| 7.64 | t | 7.2 | H-7 |

| 7.45-7.52 | m | - | H-3, H-6 |

| 4.02 | s | - | -CH₂- |

d = doublet, t = triplet, m = multiplet, s = singlet

Interpretation of the ¹H NMR Spectrum:

The downfield region of the spectrum (7.4-8.2 ppm) is characteristic of the aromatic protons of the quinoline ring. The doublet at 8.14 ppm with a coupling constant of 8.4 Hz is assigned to the H-4 proton, which is deshielded by the adjacent nitrogen atom. The protons of the benzene moiety of the quinoline ring (H-5, H-6, H-7, and H-8) appear in the range of 7.45-7.85 ppm. The singlet at 4.02 ppm corresponds to the two protons of the methylene (-CH₂) group. The hydroxyl (-OH) proton signal can be broad and its chemical shift is concentration-dependent; it may exchange with residual water in the solvent, sometimes leading to its disappearance from the spectrum.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound displays ten distinct signals corresponding to the ten carbon atoms in the molecule.

¹³C NMR Spectral Data Summary (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 160.63 | C-2 |

| 146.79 | C-8a |

| 140.54 | C-4 |

| 137.03 | C-7 |

| 131.92 | C-5 |

| 130.74 | C-6 |

| 129.41 | C-4a |

| 128.86 | C-3 |

| 127.52 | C-8 |

| 64.0 (estimated) | -CH₂- |

Interpretation of the ¹³C NMR Spectrum:

The carbon atoms of the quinoline ring resonate in the aromatic region (127-161 ppm). The signal for C-2 appears most downfield at 160.63 ppm due to its direct attachment to the electronegative nitrogen atom and the hydroxyl-bearing methylene group. The carbon of the methylene group (-CH₂) is expected to appear in the range of 60-65 ppm. The remaining signals correspond to the other carbon atoms of the quinoline ring, with their specific chemical shifts influenced by their electronic environment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the O-H, C-H, C=N, and C=C bonds.

IR Spectral Data Summary (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3053 | C-H stretch (aromatic) | Quinoline Ring |

| 2922 | C-H stretch (aliphatic) | -CH₂- |

| 1591 | C=N stretch | Quinoline Ring |

| 1483 | C=C stretch (aromatic) | Quinoline Ring |

| 1411 | C-H bend (aliphatic) | -CH₂- |

| 1063 | C-O stretch | Primary Alcohol |

| 758 | C-H out-of-plane bend | Aromatic Ring |

Interpretation of the IR Spectrum:

A broad absorption band, typically observed in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group, is a key feature, although it may not be explicitly listed in all peak lists. The sharp peaks above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic quinoline ring. The aliphatic C-H stretching of the methylene group is observed around 2922 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring give rise to strong absorptions in the 1600-1400 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is found at approximately 1063 cm⁻¹. The bands in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which aids in structural elucidation.

Mass Spectrometry Data Summary (GC-MS, EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 159 | 99.99 | [M]⁺˙ |

| 158 | 90.09 | [M-H]⁺ |

| 130 | 81.08 | [M-CHO]⁺ |

| 129 | 32.04 | [M-CH₂O]⁺˙ |

| 77 | 18.03 | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺˙) is observed at m/z 159, which corresponds to the molecular weight of this compound (C₁₀H₉NO).[1] A prominent peak at m/z 158 is due to the loss of a hydrogen atom.[1] The base peak at m/z 130 arises from the loss of a formyl radical (CHO), a common fragmentation pathway for primary alcohols.[1] The peak at m/z 129 corresponds to the loss of formaldehyde (CH₂O).[1] The presence of a peak at m/z 77 is indicative of a phenyl fragment.[1]

M [label="[C₁₀H₉NO]⁺˙\nm/z = 159"]; M_H [label="[C₁₀H₈NO]⁺\nm/z = 158"]; M_CHO [label="[C₉H₈N]⁺\nm/z = 130"]; M_CH2O [label="[C₉H₇N]⁺˙\nm/z = 129"];

M -> M_H [label="- H˙"]; M -> M_CHO [label="- CHO˙"]; M -> M_CH2O [label="- CH₂O"]; }

Caption: Proposed fragmentation pathway of this compound in EI-MS.Experimental Protocols

General Considerations:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection: For NMR analysis, use high-purity deuterated solvents. The choice of solvent can slightly affect chemical shifts. For IR, if not using a KBr pellet, ensure the solvent does not have strong absorptions in the regions of interest.

NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Parameters: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Use a proton-decoupled sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet): Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.

-

Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.

-

Analysis: Acquire the mass spectrum, ensuring proper calibration of the mass analyzer.

Conclusion

The spectroscopic data presented in this guide provide a detailed and validated fingerprint of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS analyses allows for unambiguous confirmation of its molecular structure. For researchers in drug development and related fields, this comprehensive spectroscopic information is essential for quality control, reaction monitoring, and the rational design of new chemical entities based on the quinoline scaffold. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this important chemical compound.

References

- Royal Society of Chemistry. (2018). Supplementary Information.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73196, 2-Quinolinemethanol.

Sources

A Researcher's Guide to the Crystal Structure Analysis of 2-Quinolinylmethanol Derivatives: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Quinolinylmethanol Scaffolds in Medicinal Chemistry

The quinoline ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Its derivatives have garnered significant attention in drug discovery, exhibiting potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. Among these, this compound and its derivatives represent a critical subclass. The presence of the hydroxymethyl group at the 2-position introduces a key hydrogen bonding donor and acceptor site, profoundly influencing the molecules' intermolecular interactions and, consequently, their crystal packing and solid-state properties. Understanding the three-dimensional structure of these compounds at an atomic level is paramount for establishing robust structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of the crystal structure analysis of this compound derivatives, from the foundational principles of single-crystal X-ray diffraction to the nuanced interpretation of intermolecular forces that govern their supramolecular assembly.

Part 1: The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and the overall molecular conformation, providing a detailed three-dimensional picture of the molecule. The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a unique pattern of reflections. The intensities and geometric arrangement of these reflections are then used to calculate the electron density distribution within the crystal, from which the atomic positions can be deduced.

Experimental Workflow: A Step-by-Step Protocol

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. The following protocol outlines the typical workflow for the crystal structure analysis of a this compound derivative.

1. Crystal Growth: The Art and Science of Obtaining Diffraction-Quality Crystals

The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal. For polar molecules like this compound derivatives, which possess hydrogen bonding capabilities, several crystallization techniques can be employed. The key is to achieve a state of supersaturation from which the molecules can slowly and orderly assemble into a well-defined crystal lattice.

-

Slow Evaporation: This is the most common and often simplest method. A saturated solution of the compound in a suitable solvent or solvent mixture is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation. For this compound derivatives, polar protic solvents like ethanol or methanol, or mixtures with less polar solvents like dichloromethane or ethyl acetate, can be effective.

-

Vapor Diffusion: This technique is particularly useful for sensitive compounds or when only small amounts of material are available. A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: This method is suitable for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decreasing solubility upon cooling leads to crystallization.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is then cooled, usually to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern and higher quality data. The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, and a detector records the positions and intensities of the diffracted beams.

3. Structure Solution and Refinement: From Diffraction Data to a Molecular Model

The collected diffraction data is processed to yield a set of reflection intensities. The initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data to generate an initial electron density map. This initial model is then refined using a least-squares process, typically with software such as SHELXL. During refinement, the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction data. The quality of the final refined structure is assessed by various crystallographic R-factors, with lower values indicating a better fit.

Part 2: Deciphering the Supramolecular Architecture: Intermolecular Interactions

The solid-state structure of a this compound derivative is not solely defined by its molecular conformation but is significantly influenced by the network of intermolecular interactions that dictate how the molecules pack in the crystal lattice. Understanding these interactions is crucial for predicting and controlling the physicochemical properties of the solid form, such as solubility, stability, and bioavailability.

Hydrogen Bonding: The Master Architect

The defining feature of this compound derivatives is the presence of the hydroxyl group, a potent hydrogen bond donor, and the quinoline nitrogen, a hydrogen bond acceptor. This combination predisposes these molecules to form a variety of hydrogen bonding motifs.

-

O–H···N Hydrogen Bonds: The interaction between the hydroxyl group of one molecule and the quinoline nitrogen of an adjacent molecule is a common and robust supramolecular synthon in these structures. This interaction can lead to the formation of one-dimensional chains or more complex networks.

-

O–H···O Hydrogen Bonds: The hydroxyl group can also act as both a donor and an acceptor, leading to the formation of O–H···O hydrogen bonds between neighboring molecules. This can result in the formation of dimers, chains, or sheets.[1]

-

Intramolecular Hydrogen Bonds: In certain conformations, an intramolecular O–H···N hydrogen bond can form between the hydroxyl group and the quinoline nitrogen of the same molecule. This interaction can influence the overall molecular conformation and its ability to form intermolecular hydrogen bonds.

Beyond Hydrogen Bonds: Other Significant Intermolecular Interactions

While hydrogen bonding is often the dominant force, other weaker interactions also play a crucial role in the crystal packing of this compound derivatives.

-

π–π Stacking Interactions: The planar aromatic quinoline ring system can engage in π–π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion. These interactions contribute to the overall stability of the crystal lattice.

-

C–H···π Interactions: The hydrogen atoms attached to the quinoline ring can interact with the π-system of a neighboring molecule, forming C–H···π interactions.

-

Halogen Bonding: If the this compound derivative is substituted with halogen atoms, halogen bonding can occur, where the halogen atom acts as an electrophilic species and interacts with a nucleophilic site on an adjacent molecule.

Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface of a molecule is defined as the region in space where the electron density of the pro-molecule (the molecule of interest) is greater than or equal to the electron density of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can readily identify regions of close intermolecular contacts.

The dnorm surface is color-coded to highlight different types of interactions:

-

Red spots: Indicate contacts that are shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

-

White areas: Represent contacts that are approximately at the van der Waals separation.

-

Blue regions: Indicate contacts that are longer than the van der Waals radii.

Furthermore, 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For instance, the percentage of O···H, N···H, and C···H contacts can be determined, providing a detailed picture of the supramolecular architecture.

Part 3: Case Study: Crystal Structure of a Representative this compound Derivative

To illustrate the principles discussed, let us consider the crystal structure of (2-chlorobenzo[h]quinolin-3-yl)methanol.[1] This derivative provides a clear example of the interplay between molecular conformation and intermolecular interactions in this class of compounds.

Molecular Structure and Conformation

The molecule is essentially planar, with all non-hydrogen atoms being coplanar.[1] This planarity is a common feature in many quinoline derivatives and facilitates efficient crystal packing through stacking interactions.

Crystal Packing and Intermolecular Interactions

In the crystal, the molecules are linked by intermolecular O–H···O hydrogen bonds, forming one-dimensional chains that extend along the b-axis.[1] This demonstrates the dominant role of the hydroxyl group in directing the supramolecular assembly.

Table 1: Key Crystallographic Data for (2-chlorobenzo[h]quinolin-3-yl)methanol [1]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.6953 (4) |

| b (Å) | 4.61459 (11) |

| c (Å) | 14.5588 (3) |

| β (°) | 95.123 (2) |

| Volume (ų) | 1117.16 (5) |

| Z | 4 |

| R-factor (%) | 3.4 |

Visualization of the Experimental Workflow

Sources

An In-depth Technical Guide on the Core Physical Properties of Quinolin-2-ylmethanol

This document serves as a comprehensive technical guide on the fundamental physical properties of quinolin-2-ylmethanol. Tailored for researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the compound's physicochemical characteristics, the experimental methodologies for their determination, and the implications of these properties in a research and development context.

Introduction: The Significance of Quinolin-2-ylmethanol

Quinolin-2-ylmethanol, a derivative of the heterocyclic aromatic compound quinoline, is a molecule of considerable interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a quinoline nucleus with a hydroxymethyl substituent at the 2-position, provides a versatile scaffold for the synthesis of a wide array of biologically active compounds.[2][3] The quinoline moiety itself is a key pharmacophore found in numerous natural and synthetic therapeutic agents, including antimalarials like quinine and various anticancer drugs.[4][5][6] A thorough understanding of the physical properties of quinolin-2-ylmethanol is therefore a prerequisite for its effective utilization in the design and synthesis of novel chemical entities with desired therapeutic or material properties.

Core Physicochemical Profile

The physical and chemical properties of a molecule are the bedrock upon which its applications are built. For a potential drug candidate, these properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, while in materials science, they determine its processability and performance.

Molecular and Structural Characteristics

The foundational attributes of quinolin-2-ylmethanol are summarized below. This data is essential for stoichiometric calculations, structural elucidation, and registration in chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [7][8] |

| Molecular Weight | 159.18 g/mol | [7][9] |

| IUPAC Name | quinolin-2-ylmethanol | [7] |

| CAS Number | 1780-17-2 | [10] |

| Synonyms | 2-(Hydroxymethyl)quinoline, 2-Quinolylmethanol | [3][7] |

Spectroscopic and Crystallographic Insights

In-Depth Analysis of Key Physical Properties

The following table presents a summary of the key physical properties of quinolin-2-ylmethanol. It is important to note that while some of these values are experimentally determined, others are predicted through computational models, which provide valuable estimations in the early stages of research.

| Physical Property | Value | Conditions & Notes |

| Melting Point | 64 °C | Experimentally determined[10] |

| Boiling Point | 205 °C | At 15 Torr (experimentally determined)[10] |

| pKa (acidic) | 13.97 ± 0.10 | Predicted (for the hydroxyl proton)[13] |

| pKa (basic) | 4.85 | For the quinoline nitrogen (of the parent quinoline)[4] |

| LogP (Octanol/Water) | 1.7271 | Predicted |

| Water Solubility | Moderately Soluble | Qualitative |

Melting Point: A Determinant of Purity and Lattice Energy

The melting point is a fundamental thermodynamic property that provides insights into the purity of a crystalline solid and the strength of its crystal lattice. A sharp melting point, as is generally observed for pure compounds, indicates a high degree of purity.[14] The experimental melting point of 64 °C for quinolin-2-ylmethanol is a critical parameter for quality control and for designing manufacturing processes such as crystallization and formulation.[10]

Solubility: A Cornerstone of Bioavailability

The solubility of a compound is a critical determinant of its bioavailability and developability as a drug.[15][16] Quinolin-2-ylmethanol is described as being moderately soluble in polar solvents, a property enhanced by the presence of the hydroxyl group which can participate in hydrogen bonding with water.[3] This moderate solubility is often a desirable trait in drug candidates, representing a balance between the aqueous solubility required for formulation and dissolution, and the lipophilicity needed to cross biological membranes.

Ionization Constant (pKa): pH-Dependent Behavior

The pKa values of a molecule dictate its ionization state at different pH values, which in turn influences its solubility, permeability, and interaction with biological targets. Quinolin-2-ylmethanol possesses both a weakly acidic proton on the hydroxyl group (predicted pKa ~13.97) and a basic nitrogen atom within the quinoline ring.[13] The basicity of the quinoline nitrogen (pKa of parent quinoline is 4.85) is particularly significant, as it will be protonated in the acidic environment of the stomach, impacting its absorption profile for oral administration.[4]

Lipophilicity (LogP): Membrane Permeability and Beyond

The partition coefficient (LogP) between octanol and water is the standard measure of a compound's lipophilicity. The predicted LogP of ~1.73 suggests that quinolin-2-ylmethanol has a favorable balance of hydrophilic and lipophilic character. This is a key parameter in the Lipinski's Rule of Five, a guideline used to assess the drug-likeness of a chemical compound.

Experimental Protocols: Ensuring Data Integrity

The reliability of physical property data is contingent upon the rigor of the experimental methods used for its determination. The following sections detail the standard operating procedures for measuring two key properties.

Melting Point Determination via the Capillary Method

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.[17]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline quinolin-2-ylmethanol is finely powdered.[17] The powder is then packed into a thin-walled capillary tube to a height of 2-3 mm.[18]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a rapid rate initially to approach the expected melting point.[17] The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range.[18]

Trustworthiness through Self-Validation:

-

Purity Indication: A narrow melting range (typically < 2 °C) is indicative of a pure compound.[19] Impurities tend to depress and broaden the melting range.[14]

-

Calibration: The accuracy of the thermometer and apparatus should be regularly verified using certified standards with known melting points.[19]

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[20]

Methodology:

-

Sample Preparation: An excess amount of solid quinolin-2-ylmethanol is added to a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[21]

-

Equilibration: The flask is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.[21]

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[15]

-

Quantification: The concentration of quinolin-2-ylmethanol in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a calibration curve.

Expertise in Causality:

-

Use of Excess Solid: This is crucial to ensure that the solution is truly saturated at equilibrium.

-

Prolonged Agitation: This overcomes kinetic barriers to dissolution and ensures that the system reaches thermodynamic equilibrium.

-

Temperature Control: Solubility is temperature-dependent, so precise temperature control is essential for reproducibility.

Caption: Experimental Workflow for the Shake-Flask Solubility Assay.

Conclusion

The physical properties of quinolin-2-ylmethanol—its melting point, solubility, pKa, and lipophilicity—collectively form a critical dataset for any scientist working with this compound. These parameters are not merely academic data points; they are predictive indicators of the molecule's behavior in both laboratory and biological systems. A rigorous and well-documented approach to their measurement, as outlined in this guide, is essential for ensuring the quality and reproducibility of research and for accelerating the journey from chemical scaffold to functional application.

References

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024-12-09). [Link]

- Measuring the Melting Point - Westlab Canada. (2023-05-08). [Link]

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024-02-15). [Link]

- Melting point determin

- Melting point determin

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

- Experiment 1 - Melting Points. [Link]

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]

- (IUCr) Crystal structure and Hirfeld surface analysis of (R,S)-2,8-bis(trifluoromethyl)

- experiment (1) determination of melting points. (2021-09-19). [Link]

- 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem - NIH. [Link]

- Safety Data Sheet: Quinoline, 100µg/ml in Methanol - Chemos GmbH&Co.KG. [Link]

- (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol - PubChem. [Link]

- 8-Quinolinemethanol | CAS#:16032-35-2 | Chemsrc. (2025-08-27). [Link]

- Quinoline - Wikipedia. [Link]

- Crystal structure of 2-[4-(methyl-sulfan-yl)quinazolin-2-yl]-1-phenyl-ethanol - PubMed. (2014-09-10). [Link]

- The Role of Quinoline Deriv

- Quinine - Wikipedia. [Link]

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- pKa values bases - Chair of Analytical Chemistry. [Link]

- pKa Data Compiled by R.

- (R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | C20H24N2O2 | CID 8549 - PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 1780-17-2: 2-quinolylmethanol | CymitQuimica [cymitquimica.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. Quinine - Wikipedia [en.wikipedia.org]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. chemscene.com [chemscene.com]

- 10. echemi.com [echemi.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Crystal structure of 2-[4-(methyl-sulfan-yl)quinazolin-2-yl]-1-phenyl-ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinolin-5-ylmethanol , 98% , 16178-42-0 - CookeChem [cookechem.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 17. westlab.com [westlab.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. bioassaysys.com [bioassaysys.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Quinolinemethanol (CAS 1780-17-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] From the historical significance of quinine in treating malaria to modern applications in oncology and infectious diseases, quinoline derivatives continue to be a fertile ground for drug discovery.[1] This technical guide focuses on a specific, yet important, member of this class: 2-Quinolinemethanol (CAS 1780-17-2). As a functionalized quinoline, it serves as a valuable building block for the synthesis of more complex molecules and is a subject of investigation for its own therapeutic potential, particularly in the realm of antimalarial agents.[2][3] Understanding the fundamental physicochemical characteristics of 2-Quinolinemethanol is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic optimization.

Core Physicochemical Characteristics of 2-Quinolinemethanol

A comprehensive understanding of a compound's physicochemical profile is the bedrock of rational drug design. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For 2-Quinolinemethanol, the key parameters of pKa, lipophilicity (logP), and aqueous solubility dictate its potential as a drug candidate or a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [4] |

| Molecular Weight | 159.18 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| pKa (Predicted, Strongest Basic) | 4.5 (Predicted) | ChemAxon |

| logP (Octanol-Water Partition Coefficient) | 1.3 (Computed) | [4] |

| Aqueous Solubility | Moderately soluble in polar solvents (qualitative) | [5] |

Methodologies for Determining Physicochemical Properties

The accurate determination of physicochemical parameters is crucial. The following sections detail the standard experimental protocols for measuring pKa, logP, and aqueous solubility, providing the rationale behind the methodological choices.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For a basic compound like 2-Quinolinemethanol, the pKa of its conjugate acid is determined.

Experimental Protocol: Potentiometric Titration

-

Preparation of the Analyte Solution: A precisely weighed sample of 2-Quinolinemethanol is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known concentration. The use of a co-solvent is often necessary for compounds with limited aqueous solubility.

-

Titration with a Standardized Acid: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration.

-

Monitoring pH Changes: The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the 2-Quinolinemethanol has been protonated.

Causality in Experimental Choices: Potentiometric titration is considered a gold-standard method due to its accuracy and direct measurement of the equilibrium. The choice of a co-solvent and its concentration is a critical variable that must be carefully controlled and reported, as it can influence the apparent pKa.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and History of 2-Hydroxymethylquinoline

Introduction: The Significance of the Quinoline Scaffold and the Emergence of a Key Derivative

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone in the edifice of heterocyclic chemistry. Its discovery in 1834 by Friedlieb Ferdinand Runge from the complex milieu of coal tar marked the beginning of a rich history of chemical exploration and therapeutic innovation[1]. The versatility of the quinoline scaffold has led to its incorporation into a vast array of pharmaceuticals, dyes, and agrochemicals, with notable examples including the antimalarial drug quinine and the antibacterial fluoroquinolones[1].

Within this prominent class of compounds, 2-hydroxymethylquinoline (also known as 2-quinolinylmethanol or quinaldine alcohol) has emerged as a significant building block and a molecule of interest in its own right. Its strategic placement of a hydroxyl group on the methyl substituent at the 2-position of the quinoline ring imparts unique reactivity and functionality, making it a valuable precursor for the synthesis of more complex molecules and a target for biological investigation. This guide provides a comprehensive technical overview of the discovery and historical development of 2-hydroxymethylquinoline, delving into the foundational synthetic strategies, the key scientific minds behind its early characterization, and the evolution of its applications in the scientific landscape.

Part 1: The Genesis of 2-Hydroxymethylquinoline - A Tale of Two Precursors

The discovery of 2-hydroxymethylquinoline was not a singular event but rather an outcome of the burgeoning field of quinoline chemistry in the late 19th and early 20th centuries. Its synthesis was intrinsically linked to the availability and reactivity of two key precursors: 2-methylquinoline (quinaldine) and quinoline-2-carboxylic acid (quinaldic acid). The historical narrative of 2-hydroxymethylquinoline's preparation is therefore best understood by examining the development of methods to transform these readily accessible starting materials.

The Oxidation of 2-Methylquinoline (Quinaldine): A Direct but Challenging Route

2-Methylquinoline, commonly known as quinaldine, was a readily available compound in the early days of quinoline chemistry, often synthesized through the Doebner-von Miller reaction[2]. The most intuitive pathway to 2-hydroxymethylquinoline from quinaldine is the direct oxidation of the methyl group. However, this transformation presented a significant challenge to early chemists. The methyl group at the 2-position of the quinoline ring is activated, but controlling the oxidation to stop at the alcohol stage without proceeding to the aldehyde or carboxylic acid was a delicate task.

Early investigations into the oxidation of quinaldine often resulted in the formation of quinoline-2-carboxylic acid (quinaldic acid)[3]. The use of strong oxidizing agents would typically lead to the complete oxidation of the methyl group. The development of milder and more selective oxidizing agents was crucial for the successful synthesis of 2-hydroxymethylquinoline via this route. While specific dates for the first successful controlled oxidation are not prominently documented in singular "discovery" papers, the evolution of oxidation methodologies throughout the early 20th century gradually made this conversion more feasible.

Experimental Workflow: Conceptual Historical Oxidation of 2-Methylquinoline

Caption: Conceptual workflow for the historical oxidation of 2-methylquinoline.

The Reduction of Quinoline-2-Carboxylic Acid (Quinaldic Acid): A More Controllable Pathway

A more reliable and controllable route to 2-hydroxymethylquinoline in the early 20th century was the reduction of quinoline-2-carboxylic acid (quinaldic acid). Quinaldic acid itself could be synthesized by the oxidation of quinaldine, providing a two-step pathway from the more basic starting material. The reduction of a carboxylic acid to an alcohol was a well-established transformation, offering a more predictable outcome than the partial oxidation of a methyl group.

Early reduction methods would have likely involved nascent hydrogen, generated, for example, from the reaction of a metal like sodium with an alcohol, or other classical reducing agents available at the time. The development of more sophisticated reducing agents, such as metal hydrides in the mid-20th century, would later provide even more efficient means for this conversion.

Experimental Protocol: A Representative Classical Reduction of Quinaldic Acid

A plausible, albeit generalized, protocol representative of early 20th-century techniques for the reduction of quinaldic acid is as follows:

-

Dissolution: Quinoline-2-carboxylic acid is dissolved in a suitable solvent, such as absolute ethanol.

-

Addition of Reducing Agent: Metallic sodium is carefully added in small portions to the ethanolic solution of quinaldic acid. The reaction generates sodium ethoxide and nascent hydrogen.

-

Reflux: The reaction mixture is heated under reflux to facilitate the reduction of the carboxylic acid group.

-

Workup: After the reaction is complete, the mixture is cooled, and water is carefully added to quench any unreacted sodium. The solution is then neutralized with a mineral acid.

-

Extraction and Purification: The product, 2-hydroxymethylquinoline, is extracted with a suitable organic solvent. The solvent is then removed, and the crude product is purified by crystallization or distillation.

This two-step approach, involving the oxidation of quinaldine to quinaldic acid followed by its reduction, likely represents the most historically significant pathway to the initial isolation and characterization of 2-hydroxymethylquinoline.

Part 2: The Hammick Reaction - A Landmark in the Synthesis of 2-Pyridyl Carbinols

A significant breakthrough in the synthesis of compounds structurally related to 2-hydroxymethylquinoline came with the work of Dalziel Hammick in the 1930s. The Hammick reaction is a decarboxylative condensation of α-picolinic acids (or related nitrogen-containing heterocyclic carboxylic acids) with aldehydes or ketones to produce 2-pyridyl carbinols[4]. Since quinoline-2-carboxylic acid is an analog of picolinic acid, the Hammick reaction provided a novel and direct route to 2-hydroxymethylquinoline and its derivatives.

The reaction involves heating the α-carboxylic acid of a nitrogen-containing heterocycle with a carbonyl compound, often in a high-boiling point solvent like p-cymene[4]. The proposed mechanism involves the thermal decarboxylation of the acid to form a reactive zwitterionic intermediate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone[4].

Mechanism of the Hammick Reaction

Caption: Simplified mechanism of the Hammick reaction for the synthesis of 2-hydroxymethylquinoline derivatives.

The Hammick reaction was a significant advancement as it provided a more direct method for the synthesis of 2-hydroxymethylquinoline and its analogs, avoiding the need for a separate reduction step from the carboxylic acid. This reaction solidified the importance of quinaldic acid as a key intermediate in the synthesis of 2-substituted quinolines.

Part 3: Early Applications and Evolving Significance

The initial interest in 2-hydroxymethylquinoline was likely driven by fundamental chemical curiosity and the desire to explore the reactivity of the quinoline ring system. As a primary alcohol, it served as a versatile intermediate for the synthesis of a variety of other 2-substituted quinolines, including halides, ethers, and esters, allowing for a systematic investigation of structure-activity relationships.

While specific early applications of 2-hydroxymethylquinoline itself are not extensively documented as standalone therapeutic or industrial agents, its role as a synthetic precursor was paramount. The development of synthetic routes to this compound was a crucial step in the broader effort to create analogs of naturally occurring quinoline alkaloids, such as quinine, in the search for new antimalarial drugs.

In more contemporary research, 2-hydroxymethylquinoline continues to be a valuable building block in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, and the fundamental synthetic pathways established in the early 20th century continue to be refined and adapted for modern drug discovery programs.

Conclusion: A Legacy of Chemical Ingenuity

The discovery and history of 2-hydroxymethylquinoline are a testament to the systematic and inventive nature of organic chemistry. From the early, often challenging, attempts at controlled oxidation of quinaldine to the more reliable reduction of quinaldic acid and the elegant decarboxylative condensation of the Hammick reaction, the synthesis of this key quinoline derivative has been a subject of continuous refinement. While not a "wonder drug" in its own right, the historical journey of 2-hydroxymethylquinoline highlights its enduring importance as a versatile synthetic intermediate, enabling the exploration of the vast chemical space of the quinoline scaffold and contributing to the development of new molecules with potential therapeutic applications. The foundational work of early quinoline chemists laid the groundwork for the sophisticated synthetic methodologies used today, underscoring the lasting impact of their pioneering research.

References

- Hammick, D. L., & Dyson, P. (1939). 362. The mechanism of the Hammick reaction. J. Chem. Soc., 1559-1562.

- Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation. Annalen der Physik und Chemie, 31(5), 65-78.

- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinbasen. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.

- Pfitzinger, W. (1886). Chinolinsynthesen aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100-100.

- Elderfield, R. C. (Ed.). (1952). Heterocyclic Compounds, Volume 4. John Wiley & Sons.

- Skraup, Z. H. (1880). Eine neue Synthese des Chinolins.

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.

- Combes, A. (1888). Sur la constitution des quinoléines. Bulletin de la Société Chimique de Paris, 49, 89-92.

- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

- Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-58.

- Doebner-von Miller reaction. In Wikipedia.

- Hammick reaction. In Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Microbial metabolism of quinoline and related compounds. XX. Quinaldic acid 4-oxidoreductase from Pseudomonas sp. AK-2 compared to other procaryotic molybdenum-containing hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hammick reaction - Wikipedia [en.wikipedia.org]

A Theoretical and Computational Guide to the Electronic Structure of 2-Quinolinylmethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Static Structure

2-Quinolinylmethanol, a derivative of the vital quinoline heterocyclic system, represents more than just a chemical structure; it is a landscape of electronic potential.[1] Its utility in medicinal chemistry and materials science is not merely defined by its atomic connectivity but by the subtle distribution of electrons that dictates its reactivity, stability, and intermolecular interactions. Understanding this electronic framework is paramount for predicting its biological activity, designing novel derivatives with enhanced properties, and elucidating its mechanism of action at a molecular level.

This technical guide provides a comprehensive exploration of the electronic structure of this compound through the lens of modern computational chemistry. We move beyond simple schematics to delve into the quantum mechanical properties that govern its behavior. By employing Density Functional Theory (DFT), we will dissect its molecular orbitals, map its electrostatic potential, and quantify the intramolecular interactions that confer its unique characteristics. This document serves as both a theoretical primer and a practical guide for researchers aiming to leverage computational tools for a deeper, more predictive understanding of quinoline-based compounds.

Part 1: The Computational Methodology: Our Theoretical Microscope